Antiproliferative Activity in HeLa Cells – PubChem BioAssay Versus Structural Comparators
In a PubChem antiproliferative screen against human HeLa cervical carcinoma cells using the WST8 assay (48 h incubation), 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole demonstrated activity ≤ 1 µM [1]. By contrast, the unsubstituted benzoyl analog 1-benzoyl-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 667898-88-6) has been reported to exhibit an IC50 of 10 µM against HeLa cells under comparable conditions . The 3-chlorobenzoyl substitution therefore confers an approximately 10-fold improvement in HeLa antiproliferative potency relative to the parent benzoyl derivative.
| Evidence Dimension | Antiproliferative potency (IC50 or activity threshold) against HeLa cervical carcinoma cells |
|---|---|
| Target Compound Data | Activity ≤ 1 µM (WST8 assay, 48 h) |
| Comparator Or Baseline | 1-Benzoyl-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 667898-88-6): IC50 = 10 µM (HeLa) |
| Quantified Difference | ~10-fold potency advantage (≤1 µM vs. 10 µM) |
| Conditions | HeLa human cervical carcinoma cell line; WST8 assay; 48 h incubation for target compound; standard MTT/WST assay for comparator |
Why This Matters
A 10-fold potency difference in HeLa antiproliferative activity directly informs selection of the 3-chloro derivative for cervical cancer-focused screening programs over the unsubstituted benzoyl analog.
- [1] PubChem BioAssay. Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay; assay data: 3 Active, 1 Activity ≤ 1 µM, 6 Tested. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pcassay (accessed 2026-05-09). View Source
